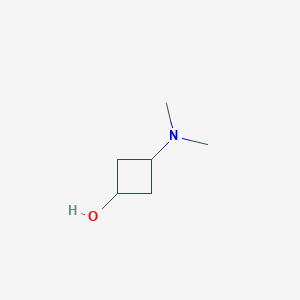

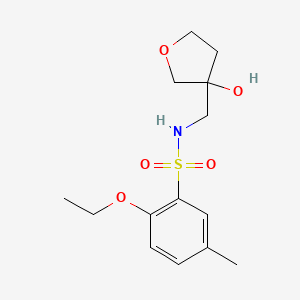

2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

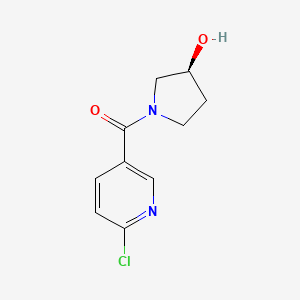

2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide is a useful research compound. Its molecular formula is C15H17BrN2O2 and its molecular weight is 337.217. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Analysis and Dopamine Receptor Interaction

The X-ray structures of benzamides, including compounds closely related to the chemical structure of interest, have been analyzed to understand their conformation and interaction with dopamine receptors. Such studies provide insights into the differences in dopamine receptor blocking activity based on lipophilicity and solid-state conformations. For instance, the orientation of the carboxamide moiety and its impact on the formation of hydrogen-bonded pseudo-rings have been discussed in detail. The folded conformation of the side chain in these benzamides suggests a specific mode of interaction with dopamine receptors, highlighting the importance of planar conformations for efficient pi-pi stacking interactions (Högberg et al., 1986).

Antidopaminergic Properties and Synthesis

Further research into benzamides has led to the synthesis of compounds with potent antidopaminergic properties. These studies explore the structural requirements for receptor interaction, showing the synthesis process from corresponding benzoic acids and evaluating the stereoelectronic requirements for bioactive conformations. This research supports the hypothesis that certain structural orientations maintain the necessary intramolecular hydrogen bonding for effective receptor interaction, providing a foundation for developing compounds with low extrapyramidal side effects (Högberg et al., 1990).

Novel Synthesis Methods for Antagonists

A practical synthesis method for an orally active CCR5 antagonist demonstrates the innovative approaches in synthesizing complex molecules, including benzamides. This method involves a series of reactions, including esterification, Claisen-type reaction, and Suzuki−Miyaura reaction, showcasing the versatility of synthetic chemistry in creating molecules with potential therapeutic applications (Ikemoto et al., 2005).

Nonsteroidal Modulators and Synthesis Challenges

The synthesis of novel nonsteroidal progestrone receptor modulators involves multiple reaction steps, highlighting the complex nature of synthesizing new molecules for scientific research. This process involves Grignard reagent addition, ring closure, and Suzuki coupling among other steps, illustrating the challenges and intricacies of chemical synthesis in developing new therapeutic agents (Xiao Yong-mei, 2013).

Mécanisme D'action

Mode of Action

It’s known that the compound contains a bromine atom, which can participate in various chemical reactions, such as free radical reactions

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. The compound’s structure suggests potential interactions with various biochemical pathways, but without experimental data, it’s difficult to predict the exact pathways it might affect .

Pharmacokinetics

Given the complexity of the molecule, it’s likely that its bioavailability and pharmacokinetics would be influenced by factors such as its solubility, stability, and the presence of functional groups that could undergo metabolic transformations .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Without specific research data, it’s difficult to predict how these factors might affect the compound .

Analyse Biochimique

Biochemical Properties

It is known that indole derivatives, which share a similar structure with this compound, have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which could suggest a similar behavior for 2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide .

Cellular Effects

Given the broad spectrum of biological activities exhibited by similar indole derivatives, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar indole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-bromo-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O2/c1-18-10-4-7-13(18)14(19)8-9-17-15(20)11-5-2-3-6-12(11)16/h2-7,10,14,19H,8-9H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUZFHZBGZMGNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)C2=CC=CC=C2Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-benzyl-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2739697.png)

![8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2739699.png)

![2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B2739701.png)

![1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2739706.png)

![N-(4-butylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2739714.png)

![7-ethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2739717.png)